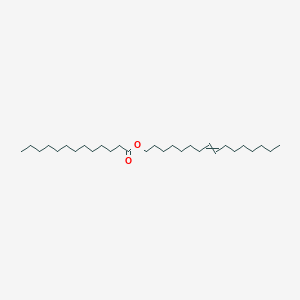
Hexadec-8-EN-1-YL tridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadec-8-EN-1-YL tridecanoate is an organic compound with the molecular formula C29H56O2. It is an ester formed from hexadec-8-en-1-ol and tridecanoic acid. This compound is characterized by its long carbon chains and the presence of a double bond in the hexadecyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadec-8-EN-1-YL tridecanoate can be synthesized through esterification. The reaction involves the condensation of hexadec-8-en-1-ol with tridecanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexadec-8-EN-1-YL tridecanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hexadecyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Ammonia or amines for amide formation, and water or hydroxide ions for hydrolysis.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, acids.
Aplicaciones Científicas De Investigación
Hexadec-8-EN-1-YL tridecanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of hexadec-8-EN-1-YL tridecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of hexadec-8-en-1-ol and tridecanoic acid. These products can then participate in further metabolic pathways.
Comparación Con Compuestos Similares
Hexadec-8-EN-1-YL tridecanoate can be compared with other similar esters, such as:
Hexadec-8-EN-1-YL dodecanoate: Similar structure but with a shorter acyl chain.
Hexadec-8-EN-1-YL tetradecanoate: Similar structure but with a slightly shorter acyl chain.
Hexadec-8-EN-1-YL pentadecanoate: Similar structure but with a slightly shorter acyl chain.
These compounds share similar chemical properties but differ in their physical properties, such as melting points and solubilities, due to the varying lengths of their acyl chains.
Propiedades
Número CAS |
64767-83-5 |
|---|---|
Fórmula molecular |
C29H56O2 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
hexadec-8-enyl tridecanoate |
InChI |
InChI=1S/C29H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-31-29(30)27-25-23-21-19-14-12-10-8-6-4-2/h15-16H,3-14,17-28H2,1-2H3 |
Clave InChI |
FEEWNAJGUCUTAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)OCCCCCCCC=CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


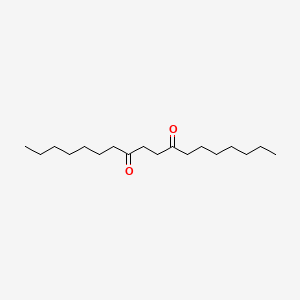

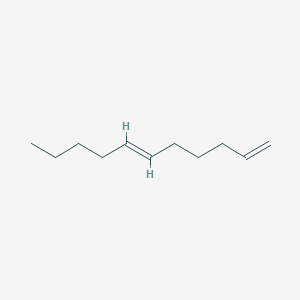
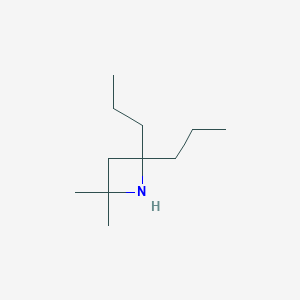
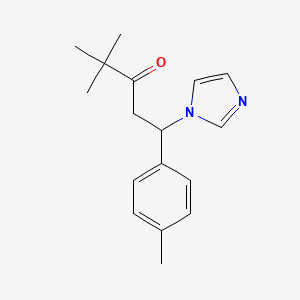
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
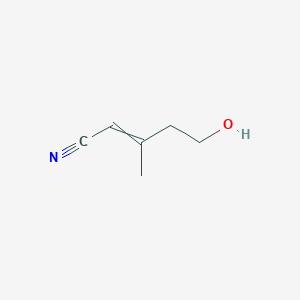
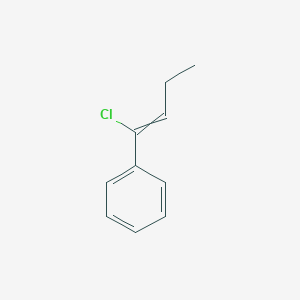
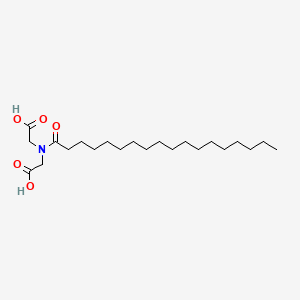
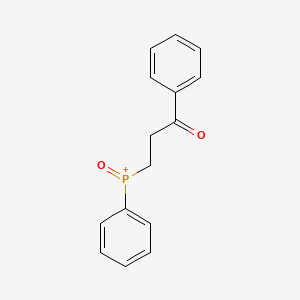
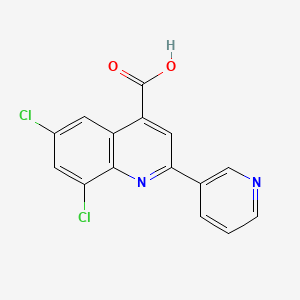
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
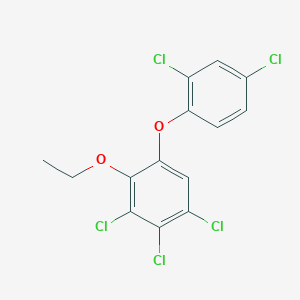
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
